

# Tetrahydro-5-methylfuran-2-methanol IUPAC nomenclature and synonyms

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                     |
|----------------|-------------------------------------|
| Compound Name: | Tetrahydro-5-methylfuran-2-methanol |
| Cat. No.:      | B041840                             |

[Get Quote](#)

## A Technical Guide to (5-methyloxolan-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **tetrahydro-5-methylfuran-2-methanol**, including its IUPAC nomenclature, synonyms, physicochemical properties, and a detailed experimental protocol for its synthesis.

## IUPAC Nomenclature and Synonyms

The systematic name for **tetrahydro-5-methylfuran-2-methanol**, according to the International Union of Pure and Applied Chemistry (IUPAC), is (5-methyloxolan-2-yl)methanol<sup>[1]</sup>.

This compound is also known by a variety of synonyms, which are frequently encountered in chemical literature and commercial listings. These include:

- Tetrahydro-5-methyl-2-furanmethanol<sup>[1][2]</sup>
- 5-Methyltetrahydrofuran-2-methanol<sup>[3]</sup>
- (5-Methyltetrahydrofuran-2-yl)methanol<sup>[1][4]</sup>

- 5-Methyl-2-tetrahydrofuranmethanol[[1](#)][[3](#)]
- Furfuryl alcohol, tetrahydro-5-methyl-[[1](#)][[5](#)][[6](#)]
- 5-Methyl tetrahydrofurfuryl alcohol[[6](#)]
- (5-methyloxolan-2-yl)methanol[[1](#)][[2](#)]
- 5-(Hydroxymethyl)tetrahydro-2-furanol[[1](#)][[5](#)][[6](#)]

The Chemical Abstracts Service (CAS) Registry Number for this compound is 6126-49-4[[1](#)][[2](#)][[3](#)][[6](#)].

## Physicochemical Properties

A summary of the key physical and chemical properties of (5-methyloxolan-2-yl)methanol is presented in the table below for easy reference and comparison.

| Property                       | Value                               | Source(s) |
|--------------------------------|-------------------------------------|-----------|
| Molecular Formula              | C6H12O2                             | [2][3][7] |
| Molecular Weight               | 116.16 g/mol                        | [1][2][7] |
| Appearance                     | Colorless liquid                    | [3]       |
| Odor                           | Sweet, ethereal                     | [3]       |
| Boiling Point                  | 497.9 °C at 760 mmHg<br>(Predicted) | [3][7]    |
| Density                        | 1.147 g/cm³ (Predicted)             | [3][7]    |
| Flash Point                    | 254.9 °C (Predicted)                | [3][7]    |
| Refractive Index               | 1.582 (Predicted)                   | [3]       |
| Hydrogen Bond Donor Count      | 1                                   | [7]       |
| Hydrogen Bond Acceptor Count   | 2                                   | [7]       |
| Rotatable Bond Count           | 1                                   | [2][7]    |
| Topological Polar Surface Area | 29.5 Å²                             | [2]       |
| XLogP3                         | 0.4                                 | [7]       |

## Experimental Protocol: Synthesis of (5-methyloxolan-2-yl)methanol

The synthesis of (5-methyloxolan-2-yl)methanol is commonly achieved through the catalytic hydrogenation of furan-based platform molecules, such as 5-hydroxymethylfurfural (HMF) or 2-hydroxymethyl-5-methylfuran. The following protocol details a representative procedure based on the hydrogenation of 2-hydroxymethyl-5-methylfuran.

**Objective:** To synthesize (5-methyloxolan-2-yl)methanol via the catalytic hydrogenation of 2-hydroxymethyl-5-methylfuran.

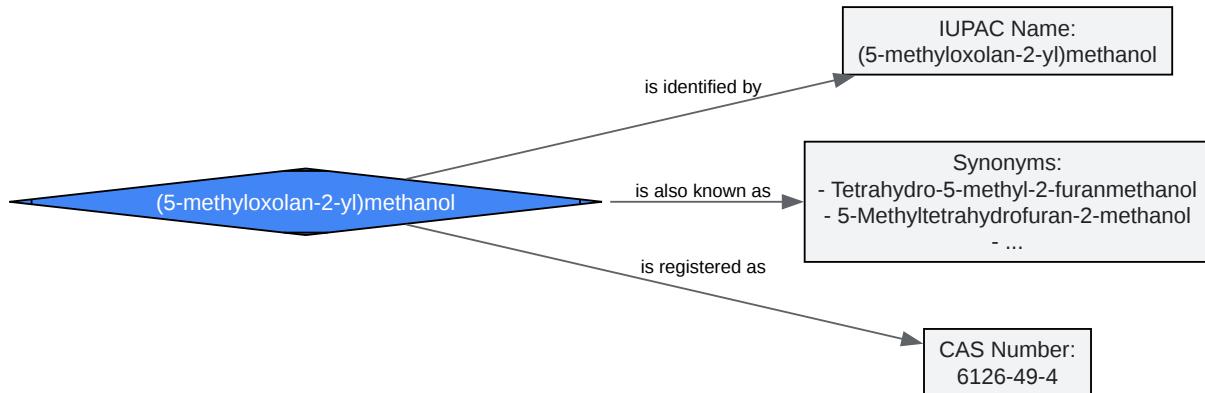
**Materials:**

- 2-hydroxymethyl-5-methylfuran (Substrate)
- Isopropyl alcohol (Solvent)
- Raney® Nickel (Catalyst)[\[2\]](#)
- Hydrogen (H<sub>2</sub>) gas
- Nitrogen (N<sub>2</sub>) gas (for inerting)
- Standard glassware for organic synthesis
- High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge[\[2\]](#)
- Filtration apparatus (e.g., Buchner funnel with filter paper or a sintered glass funnel)
- Rotary evaporator

**Procedure:**

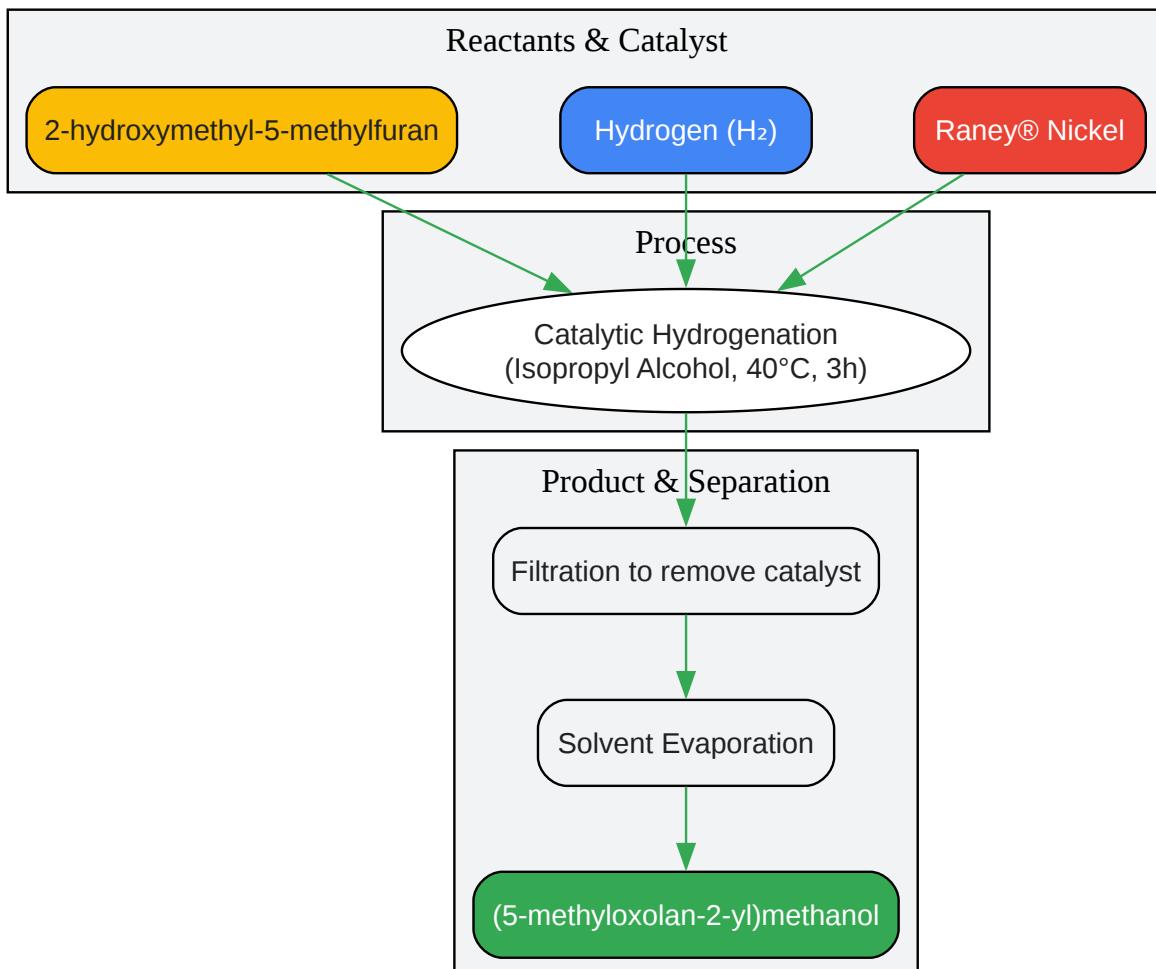
- Catalyst Preparation and Reactor Setup:
  - In a chemical fume hood, carefully wash a pre-weighed amount of Raney® Nickel catalyst with deionized water and then with isopropyl alcohol to remove any residual storage solution.
  - Charge the high-pressure autoclave reactor with the washed Raney® Nickel catalyst. A typical catalyst loading is in the range of 5-10% by weight relative to the substrate.
  - Add a solution of 2-hydroxymethyl-5-methylfuran dissolved in isopropyl alcohol to the reactor.
- Inerting the Reactor:
  - Seal the autoclave reactor securely.

- Purge the reactor with nitrogen gas several times to remove any air and ensure an inert atmosphere. This is a critical safety step to prevent the formation of explosive mixtures with hydrogen gas.
- Hydrogenation Reaction:
  - Pressurize the reactor with hydrogen gas to the desired pressure. While specific pressures can vary, a range of 10 to 50 bar is often employed for such hydrogenations.
  - Begin stirring the reaction mixture to ensure good contact between the substrate, catalyst, and hydrogen gas.
  - Heat the reactor to the target temperature. A relatively mild temperature of 40 °C has been reported for this conversion.
  - Maintain the reaction at the set temperature and pressure for a specified duration, for example, 3 hours. Monitor the reaction progress by observing the uptake of hydrogen gas.
- Reaction Quenching and Product Isolation:
  - Once the reaction is complete (indicated by the cessation of hydrogen uptake), cool the reactor to room temperature.
  - Carefully vent the excess hydrogen gas from the reactor in a safe manner.
  - Purge the reactor with nitrogen gas to remove any residual hydrogen.
  - Open the reactor and carefully filter the reaction mixture to remove the Raney® Nickel catalyst. The catalyst is pyrophoric and must be handled with care, typically kept wet with solvent.
  - Wash the recovered catalyst with a small amount of fresh isopropyl alcohol to ensure complete recovery of the product.
- Purification:
  - Combine the filtrate and the washings.


- Remove the isopropyl alcohol solvent using a rotary evaporator.
- The resulting crude product can be further purified by vacuum distillation if necessary to obtain high-purity (5-methyloxolan-2-yl)methanol.

#### Safety Precautions:

- All procedures should be carried out in a well-ventilated fume hood.
- Raney® Nickel is pyrophoric and must be handled with extreme care, always keeping it wet.
- Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.
- High-pressure reactions should only be conducted by trained personnel using appropriate safety equipment and a properly rated autoclave.


## Visualizations

The following diagrams illustrate key relationships and a simplified workflow for the synthesis of (5-methyloxolan-2-yl)methanol.



[Click to download full resolution via product page](#)

Caption: Logical relationship of (5-methyloxolan-2-yl)methanol and its identifiers.

[Click to download full resolution via product page](#)

Caption: Simplified workflow for the synthesis of (5-methyloxolan-2-yl)methanol.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.rsc.org](https://pubs.rsc.org) [pubs.rsc.org]

- 2. US8658807B2 - Hydrogenation process for the preparation of tetrahydrofuran and alkylated derivatives thereof - Google Patents [patents.google.com]
- 3. Tandem Hydrogenation/Hydrogenolysis of Furfural to 2-Methylfuran over a Fe/Mg/O Catalyst: Structure–Activity Relationship [mdpi.com]
- 4. Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis-(hydroxymethyl)furan using Pt/MCM-41 in an aqueous medium: a simple approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unravelling the one-pot conversion of biomass-derived furfural and levulinic acid to 1,4-pentanediol catalysed by supported RANEY® Ni–Sn alloy catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tetrahydro-5-methylfuran-2-methanol IUPAC nomenclature and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041840#tetrahydro-5-methylfuran-2-methanol-iupac-nomenclature-and-synonyms>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)